3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

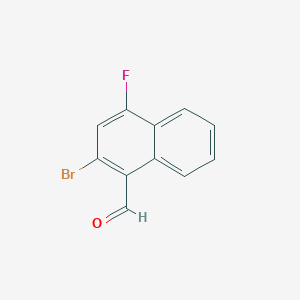

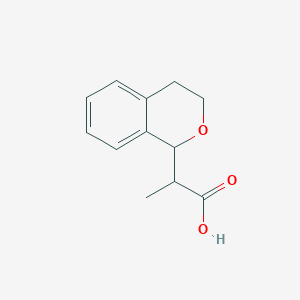

“3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide”, also known as MNTB, is a compound synthesized for research purposes. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The molecular formula of the compound is C21H16N2OS and the molecular weight is 344.43. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación

Colorimetric Sensing

- Fluoride Anion Detection : A derivative, N-(cyano(naphthalen-1-yl)methyl)benzamide, has been synthesized and shown effective in colorimetric sensing of fluoride anions. This is achieved through a color transition from colorless to black, useful in naked-eye detection of fluoride in solutions (Younes et al., 2020).

Supramolecular Chemistry

- Gelation Behavior : Some N-(thiazol-2-yl)benzamide derivatives, including 3-methyl-N-(thiazol-2-yl)benzamide, have shown gelation behavior towards certain solvents. This property is attributed to their molecular structure and non-covalent interactions, which are crucial in the field of crystal engineering and materials science (Yadav & Ballabh, 2020).

Antimicrobial and Anti-proliferative Activities

- Antimicrobial Applications : Various derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds show promising results against various microbial strains and cancer cell lines, making them potential candidates for pharmaceutical applications (Mansour et al., 2020).

Kinetic Analysis in Chemical Reactions

- Chemical Reaction Studies : A kinetic analysis of a multi-component reaction involving a similar compound, Z-N-(3-(naphthalene-2-yl)-4-oxothiazolidine-2-ylidene)benzamide, has been conducted. This research contributes to understanding the reaction mechanisms and kinetics in organic synthesis (Darijani et al., 2020).

Antibacterial Activities

- Antibacterial Agents : Synthesis of derivatives like 2-aryl-3H-naphtho[1,2-d]imidazoles containing naphthalene-sulfonamides has shown potent antibacterial activities. These findings are significant for developing new antibacterial drugs (Frolenko et al., 2013).

Medicinal Chemistry

- Anticancer Evaluation : Derivatives of 3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have been explored for their anticancer properties, with some showing higher activity than standard drugs in specific cancer cell lines (Ravinaik et al., 2021).

Chemical Synthesis and Reactivity

- Synthesis and Structural Analysis : Studies on the synthesis of new carbon-11 labeled naphthalene-sulfonamides for PET imaging highlight the compound's versatility in chemical synthesis and potential in medical imaging (Wang et al., 2008).

Mecanismo De Acción

Target of Action

The compound 3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of thiazole derivatives can be quite diverse, depending on the specific compound and its targets . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets. For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . .

Propiedades

IUPAC Name |

3-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-14-5-4-8-18(11-14)20(24)23-21-22-19(13-25-21)17-10-9-15-6-2-3-7-16(15)12-17/h2-13H,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGBVBFKIQGXHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)

![6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2417520.png)

![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)

![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)